Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]-
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Overview
Description
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as nitrile, chloroethyl, and amino groups. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 4-[bis(2-chloroethyl)amino]benzaldehyde with hexahydro-2-pyrimidinyl derivatives under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reaction time to optimize the synthesis. Industrial production also incorporates purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research due to its chloroethyl groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This mechanism is particularly relevant in its application in cancer research, where it may inhibit the proliferation of cancer cells by damaging their DNA.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single nitrile group.
4-[Bis(2-chloroethyl)amino]benzaldehyde: A precursor in the synthesis of the target compound.
Hexahydro-2-pyrimidinyl derivatives: Compounds with similar structural features.
Uniqueness
Benzonitrile, 4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]hexahydro-2-pyrimidinyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
17761-51-2 |
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Molecular Formula |
C33H39Cl4N5 |
Molecular Weight |
647.5 g/mol |
IUPAC Name |
4-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]benzonitrile |
InChI |
InChI=1S/C33H39Cl4N5/c34-14-20-39(21-15-35)31-10-4-28(5-11-31)25-41-18-1-19-42(33(41)30-8-2-27(24-38)3-9-30)26-29-6-12-32(13-7-29)40(22-16-36)23-17-37/h2-13,33H,1,14-23,25-26H2 |
InChI Key |
VGFNCOOTAVCTLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=CC=C(C=C3)C#N)CC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
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